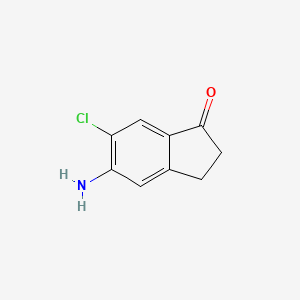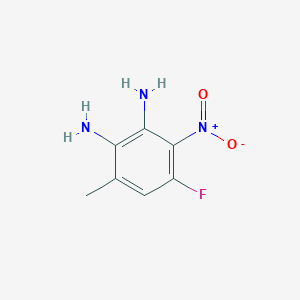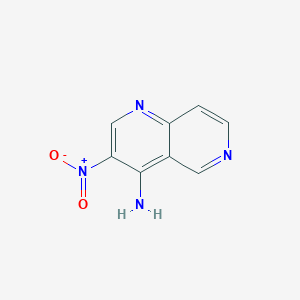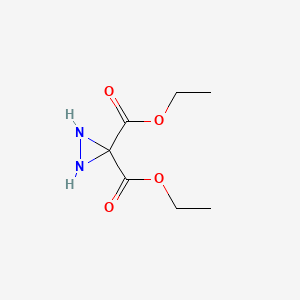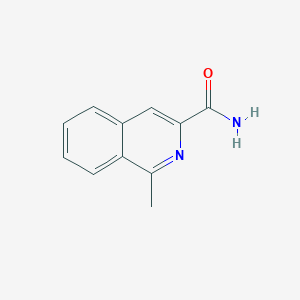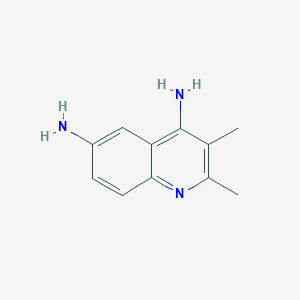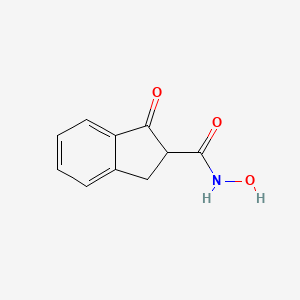![molecular formula C11H15N3 B15070654 N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B15070654.png)
N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine is a compound belonging to the class of pyrazolo[1,5-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and material science. The unique structure of this compound, which includes a pyrazole ring fused to a pyridine ring, makes it a valuable scaffold for the development of new therapeutic agents and functional materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylpyrazole with a suitable pyridine derivative in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 80°C to 120°C. The reaction may also require the use of catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination .
化学反応の分析
Types of Reactions
N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of pyrazolo[1,5-a]pyridine oxides.
Reduction: Formation of reduced pyrazolo[1,5-a]pyridine derivatives.
Substitution: Formation of halogenated or aminated pyrazolo[1,5-a]pyridine derivatives.
科学的研究の応用
N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent probes and sensors for detecting various analytes
作用機序
The mechanism of action of N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure and have been studied for their photophysical properties and biological activities.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with a similar core structure, known for their anticancer and antiviral properties.
Uniqueness
N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine stands out due to its unique substitution pattern and the presence of the ethanamine group, which enhances its solubility and bioavailability. This makes it a promising candidate for drug development and other applications .
特性
分子式 |
C11H15N3 |
|---|---|
分子量 |
189.26 g/mol |
IUPAC名 |
N-[(5-methylpyrazolo[1,5-a]pyridin-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C11H15N3/c1-3-12-7-10-8-13-14-5-4-9(2)6-11(10)14/h4-6,8,12H,3,7H2,1-2H3 |
InChIキー |
AKTOXXFEUZMDCO-UHFFFAOYSA-N |
正規SMILES |
CCNCC1=C2C=C(C=CN2N=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



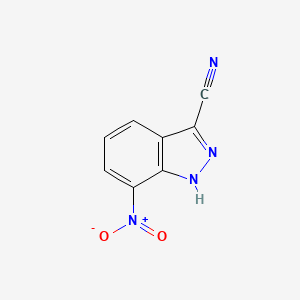
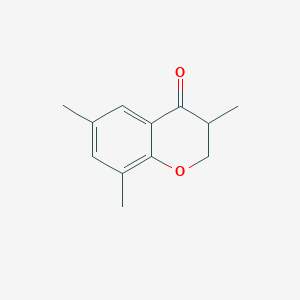
![1,5-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070590.png)
![1,9-Diazaspiro[6.6]tridecane](/img/structure/B15070593.png)

